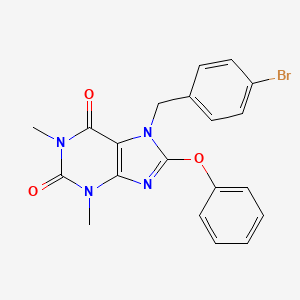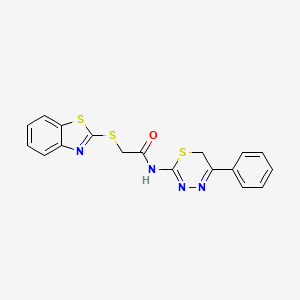![molecular formula C24H22N4O4 B11586544 (2E)-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile](/img/structure/B11586544.png)
(2E)-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2E)-3-[2-(3,5-DIMETHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-[(E)-MORPHOLINE-4-CARBONYL]PROP-2-ENENITRILE” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound features a pyrido[1,2-a]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include 3,5-dimethylphenol, pyrido[1,2-a]pyrimidine derivatives, and morpholine. The key steps in the synthesis may include:
Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the dimethylphenoxy group: This step may involve nucleophilic substitution reactions.
Introduction of the morpholine moiety: This can be done through amide bond formation using coupling reagents like EDCI or DCC.
Formation of the propenenitrile group: This step may involve condensation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reactions: Using larger quantities of reagents and solvents.
Optimization of reaction conditions: Adjusting temperature, pressure, and reaction time to maximize efficiency.
Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to obtain the pure compound.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The phenoxy and pyrimidine groups can be oxidized under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
The compound may exhibit biological activity, such as antimicrobial, antiviral, or anticancer properties. It can be used in the development of new drugs and therapeutic agents.
Medicine
Due to its potential biological activity, the compound can be explored for use in pharmaceuticals. It may serve as a lead compound for drug discovery and development.
Industry
The compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives.
作用機序
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
Pyrido[1,2-a]pyrimidine derivatives: These compounds share the same core structure and may exhibit similar biological activity.
Phenoxy derivatives: Compounds with phenoxy groups may have similar chemical reactivity.
Morpholine derivatives: Compounds containing morpholine may have similar pharmacological properties.
Uniqueness
The uniqueness of the compound lies in its combination of functional groups and structural features, which may confer specific biological activity and chemical reactivity not found in other similar compounds.
特性
分子式 |
C24H22N4O4 |
|---|---|
分子量 |
430.5 g/mol |
IUPAC名 |
(E)-3-[2-(3,5-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile |
InChI |
InChI=1S/C24H22N4O4/c1-16-11-17(2)13-19(12-16)32-22-20(24(30)28-6-4-3-5-21(28)26-22)14-18(15-25)23(29)27-7-9-31-10-8-27/h3-6,11-14H,7-10H2,1-2H3/b18-14+ |
InChIキー |
WBURYEKCCCEVQN-NBVRZTHBSA-N |
異性体SMILES |
CC1=CC(=CC(=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)N4CCOCC4)C |
正規SMILES |
CC1=CC(=CC(=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)N4CCOCC4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-chloro-2-methylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B11586462.png)
![3-amino-7-tert-butyl-2-(3-phenylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11586471.png)
![(2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-[3-(propan-2-yloxy)propyl]prop-2-enamide](/img/structure/B11586474.png)
![1'-(piperidin-1-ylmethyl)spiro[1,3-dioxepane-2,3'-indol]-2'(1'H)-one](/img/structure/B11586485.png)
![2-{4-Amino-6-[(E)-2-(3,4,5-trimethoxy-phenyl)-vinyl]-[1,3,5]triazin-2-yl}-phenol](/img/structure/B11586494.png)
![2-(benzylsulfanyl)-5-(4-chlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11586495.png)
![(5Z)-3-benzyl-5-({4-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11586503.png)

![N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-butoxybenzamide](/img/structure/B11586532.png)
![6-hexyl-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B11586534.png)

![4-chloro-N'-[(thiophen-2-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B11586549.png)
![1-[7-ethyl-1-(4-fluorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone](/img/structure/B11586552.png)
![(2E)-2-cyano-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B11586556.png)
